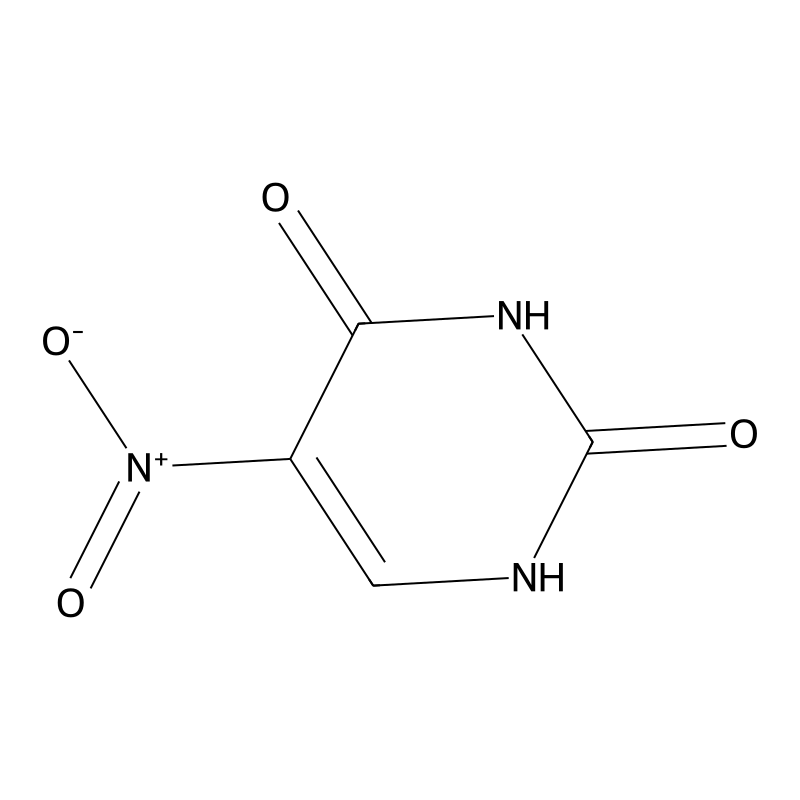

5-Nitrouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystal Engineering and Material Science

- Crystal structure studies: The unique hydrogen bonding patterns of 5-NU make it an interesting candidate for exploring crystal engineering principles. Studies have shown that 5-NU can form various cocrystals with different donor and acceptor molecules, leading to diverse crystal structures with potential applications in material science [].

Biological Applications

- Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 5-NU. However, the results are inconclusive and further research is needed to determine its efficacy and mechanism of action [].

- Enzyme inhibition: 5-NU has been shown to inhibit certain enzymes, such as urease and carbonic anhydrase. This opens up potential avenues for exploring its use in developing new drugs targeting specific enzymes [, ].

Nucleic Acid Analogue

- DNA/RNA interactions: Due to its structural similarity to uracil, a naturally occurring nucleobase in RNA, 5-NU has been studied for its interactions with DNA and RNA. Understanding these interactions could be valuable in developing new tools for studying nucleic acid functions and potentially designing novel therapeutic strategies [].

5-Nitrouracil is a C-nitro compound derived from uracil, characterized by the presence of a nitro group at the 5-position of the uracil structure. Its molecular formula is C₄H₃N₃O₄, and it is recognized for its polarizable nature due to the nitro group, which significantly influences its chemical behavior and interactions in biological systems . This compound is part of a broader class of nitro-substituted pyrimidines and has garnered interest for its potential applications in medicinal chemistry and biochemistry.

The mechanism of action of 5-nitrouracil is not fully understood. As mentioned earlier, its potential applications lie in its ability to mimic uracil in DNA or RNA. This could disrupt various cellular processes, but more research is needed to elucidate the specific mechanisms involved.

5-Nitrouracil should be handled with care in a laboratory setting following standard procedures for handling potentially hazardous chemicals. Limited information is available on its specific hazards, but some general safety precautions include:

- Wearing gloves, protective clothing, and eye protection when handling the compound.

- Working in a well-ventilated fume hood.

- Avoiding inhalation, ingestion, and skin contact.

- Properly disposing of waste according to laboratory safety regulations.

The biological activity of 5-nitrouracil has been a subject of research, particularly regarding its potential as an antitumor agent. Studies indicate that 5-nitrouracil exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy . Its mechanism of action may involve interference with nucleic acid synthesis or modification of cellular signaling pathways due to its structural similarity to nucleobases.

Several synthesis methods have been developed for 5-nitrouracil. A common approach involves the nitration of uracil using nitric acid or other nitrating agents under controlled conditions to ensure selective substitution at the 5-position. Another method discussed in literature includes a one-pot synthesis that incorporates multiple steps to yield pyrrolo[3,2-d]pyrimidinediones from 1,3,6-trimethyl-5-nitrouracil . These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

5-Nitrouracil finds applications primarily in medicinal chemistry and research. Its potential as an antitumor agent positions it within the pharmaceutical industry for drug development. Furthermore, it serves as a valuable reagent in organic synthesis, particularly in creating more complex nitrogen-containing heterocycles. Its unique properties also make it useful in studying molecular interactions and hydrogen bonding patterns in crystal structures .

Interaction studies involving 5-nitrouracil have revealed significant insights into its behavior in biological systems. The compound's ability to form hydrogen bonds enhances its interaction with other biomolecules, such as proteins and nucleic acids. These studies often utilize crystallography to examine cocrystals formed with 5-nitrouracil, providing detailed information on its binding characteristics and structural arrangements .

Several compounds share structural similarities with 5-nitrouracil, including:

- Uracil: The parent compound lacking the nitro group; serves as a fundamental building block in nucleic acids.

- Thymine: A pyrimidine base similar to uracil but contains a methyl group at the 5-position instead of a nitro group.

- Nitrofurantoin: An antibiotic that contains a nitro group but differs significantly in structure and function compared to 5-nitrouracil.

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Uracil | Pyrimidine base without substitutions | Fundamental nucleobase in RNA |

| Thymine | Pyrimidine base with methyl substitution | Found in DNA; critical for genetic encoding |

| Nitrofurantoin | Contains multiple functional groups including nitro | Used primarily as an antibiotic |

The uniqueness of 5-nitrouracil lies in its specific nitro substitution at the 5-position, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its role as an antitumor agent further differentiates it within this class of molecules, highlighting its potential therapeutic applications.

The synthesis of 5-nitrouracil and its derivatives employs diverse methodologies, each offering specific advantages depending on the desired application, scale, and downstream functionalization requirements. These approaches range from classical nitration procedures to modern solid-phase techniques and specialized nucleobase exchange reactions.

Nucleobase Exchange Reactions Under Vorbrüggen Conditions

Nucleobase exchange reactions under Vorbrüggen conditions represent a powerful method for synthesizing functionalized nucleosides using 5-nitrouracil as a pivotal intermediate. This approach leverages the nitro group's electron-withdrawing properties to activate the glycosidic bond, facilitating nucleobase replacement with various pyrimidine and purine bases.

The fundamental mechanism involves 5-nitrouracil functioning as a leaving group during transglycosylation. Under Vorbrüggen conditions (silyl-Hilbert-Johnson reaction), a silylated nucleobase reacts with a protected sugar in the presence of a Lewis acid catalyst. The electron-deficient nature of 5-nitrouracil, resulting from the nitro substituent at C5, makes it particularly effective as a leaving group in these exchange processes.

A notable example involves the nitration of lumicitabine (a 2′-fluoro-2′-deoxycytidine antiviral agent) and its 2′-fluoro-2′-deoxyuridine precursor to produce 5-nitro-2′-fluoro-2′-deoxyuridine. This intermediate subsequently undergoes nucleobase exchange where the 5-nitrouracil moiety serves as the leaving nucleobase, allowing introduction of various pyrimidine and purine bases with a strong preference for β-anomers.

This methodology offers several distinct advantages:

- Stereoselective formation of β-anomeric nucleosides

- Compatibility with various protecting groups

- Applicability to diverse nucleobase substrates

- Utility in isotopic labeling applications for biochemical studies

The reaction sequence has proven particularly valuable for creating modified nucleosides for pharmaceutical applications, including potential antiviral and anticancer agents. The controlled stereochemistry of these transformations represents a significant advantage over traditional nucleoside synthesis methods.

Catalytic Reduction Methodologies for 5-Aminouracil Production

The reduction of 5-nitrouracil to 5-aminouracil represents a crucial transformation in nucleobase derivatization. This conversion generates compounds with significantly different electronic properties and reactivity profiles, opening pathways to diverse derivatives. Several reduction methodologies have been developed, each with specific advantages regarding selectivity, yield, and compatibility with other functional groups.

Sodium dithionite (Na2S2O4) reduction represents one of the most effective approaches for converting 5-nitrouracil derivatives to their corresponding amino counterparts. This method operates under mild aqueous conditions, making it compatible with sensitive functional groups. The typical procedure involves:

- Dissolution of the nitrouracil derivative in water

- Addition of catalytic 2M KOH

- Introduction of Na2S2O4 (typically 4 equivalents)

- Room temperature reaction for approximately 2 hours

- Purification by C18 reversed-phase column chromatography

For substrates with limited water solubility, a modified approach using DMSO:EtOH:H2O (1:1:1) solvent systems provides improved results. This modification has been successfully applied to various 5-nitro-6-alkylaminouracils to produce the corresponding 5-amino derivatives.

Catalytic hydrogenation provides an alternative reduction pathway. For instance, 1,3-dimethyl-5-nitro-uracil undergoes efficient reduction using hydrogen gas (3 bar) with 5% Pd/C catalyst in NH3/MeOH mixtures at 30-50°C, yielding 5-amino derivatives in 80-85% yield.

Table 1: Comparison of Catalytic Reduction Methods for 5-Nitrouracil Derivatives

These reduction methodologies offer several significant advantages:

- Mild reaction conditions compatible with diverse functional groups

- High yields with minimal side reactions

- Scalability for larger-scale preparations

- Environmentally friendly alternatives to traditional metal-based reductions

The resulting 5-aminouracil derivatives serve as valuable building blocks for developing pharmaceutically relevant compounds, particularly those with potential biological activity targeting nucleic acid metabolism.

Nitration Mechanisms in Pyrimidine Ring Functionalization

The introduction of a nitro group at the 5-position of uracil represents the critical first step in 5-nitrouracil synthesis. Several nitration methods have been developed, each offering specific advantages depending on the starting material and desired scale of preparation.

Historically, nitration using fuming nitric acid/sulfuric acid mixtures represented the earliest approach. The first synthesis of 5-nitrouridine employed nitration of 2′,3′,5′-tri-O-(3,5-dinitrobenzoyl)uridine with fuming nitric/sulfuric acid. However, these strongly acidic conditions often caused undesired side reactions, including removal of protecting groups such as isopropylidene and silyl groups, leading to complex product mixtures and reduced yields.

The development of Olah's reagent (nitronium tetrafluoroborate, NO2BF4) marked a significant improvement in pyrimidine nitration chemistry. This reagent provides essentially quantitative C5 nitration in protected uridines under milder conditions that preserve sensitive functional groups. A typical procedure involves:

- Protection of nucleoside hydroxyl groups through acetylation

- Nitration using Olah's reagent

- Deacetylation to yield the 5-nitro nucleoside

This three-stage sequence has been successfully applied to various substrates with excellent overall yields:

Table 2: Nitration Methods for Uracil and Derivatives

For simple uracil derivatives like 1,3-dimethyluracil, direct nitration can be achieved using fuming nitric acid (90%) in concentrated H2SO4 with a 1:3 (v/v) ratio at 0-5°C for 2-4 hours, yielding 1,3-dimethyl-5-nitro-uracil in 65-70% yield.

The nitration mechanism typically follows an electrophilic aromatic substitution pathway:

- Formation of the nitronium ion (NO2+) from HNO3 in acidic conditions

- Electrophilic attack of the nitronium ion at the electron-rich C5 position

- Deprotonation and rearomatization to yield the 5-nitro derivative

The regioselectivity for C5 nitration stems from several factors:

- Electron-donating effects from N1 and N3 increasing electron density at C5

- Steric hindrance at other positions

- Electronic deactivation of C2, C4, and C6 positions by adjacent carbonyl groups

These methods provide reliable access to 5-nitrouracil and its derivatives as building blocks for further synthetic elaboration.

Solid-Phase Synthesis Approaches for 5-Nitrouracil Analogues

Solid-phase synthesis techniques offer environmentally advantageous approaches to preparing 5-nitrouracil derivatives and complexes. These methods minimize solvent usage, simplify purification processes, and provide potential scalability advantages compared to traditional solution-phase methods.

A noteworthy example involves the solid-phase synthesis of cyanuric acid-uracil complex zinc salt, which demonstrates principles applicable to 5-nitrouracil chemistry. This solvent-free method utilizes mechanical shearing forces to promote chemical transformations through the following procedure:

- Mixing cyanuric acid and zinc oxide under high-shear conditions to form zinc cyanurate

- Adding uracil (or potentially 5-nitrouracil) under continued shearing conditions

- Reaction to form the desired complex

- Heating to remove trace water and addition of dispersants to yield the final product

This approach offers several significant advantages over traditional solution-phase methods:

- Elimination of organic solvents, reducing environmental impact

- No wastewater generation, supporting green chemistry principles

- Simplified process with reduced energy consumption

- Products with controlled particle size distribution beneficial for downstream applications

The method has been successfully demonstrated using various reactant ratios. For example, combining cyanuric acid, zinc oxide, and uracil in a 6:9:1 mass ratio in a ball mill operating at 300 r/min for 4 hours produces the desired complex. Extending this time to 5 hours improved product characteristics.

While this specific example focuses on uracil rather than 5-nitrouracil, the principles are directly applicable to nitrouracil chemistry. Solid-phase approaches could be particularly valuable for applications requiring controlled particle morphology, such as materials for nonlinear optical applications or pharmaceutical formulations with specific dissolution profiles.

Additional solid-phase strategies could potentially include:

- Polymer-supported synthesis of 5-nitrouracil derivatives

- Mechanochemical functionalization of 5-nitrouracil through ball milling

- Continuous flow processing of 5-nitrouracil chemistry on solid supports

These emerging approaches represent promising directions for more sustainable and efficient 5-nitrouracil synthetic chemistry.

5-Nitrouracil, a nitro-substituted derivative of uracil, is a heterocyclic compound of significant interest in both chemical and biological contexts. Its molecular formula is C₄H₃N₃O₄, and the introduction of a nitro group at the 5-position of the uracil ring imparts unique electronic and structural characteristics [2]. The compound crystallizes as an off-white to pale yellow solid, typically forming crystalline powder or needle-like crystals. The planarity of the pyrimidine ring, the orientation of the nitro group, and the nature of intermolecular interactions all contribute to its diverse solid-state behaviors and potential applications in materials science, particularly in the field of nonlinear optics [1] [4].

X-ray crystallography has been the principal technique for elucidating the detailed molecular and crystal structures of 5-nitrouracil. The molecule’s pyrimidine ring remains almost perfectly planar in all reported polymorphs, with minimal deviations among the constituent atoms. However, the nitro group exhibits notable conformational variability, adopting different torsional angles relative to the ring plane depending on the crystalline environment and the presence or absence of solvate molecules [1] [4]. This subtle conformational flexibility is a defining feature of 5-nitrouracil’s structural chemistry, influencing both its packing in the solid state and its hydrogen bonding potential.

The following sections provide an in-depth analysis of the polymorphic forms and solvate structures of 5-nitrouracil, the nature of its hydrogen bonding networks in both anhydrous and hydrated states, comparative insights with structurally related halogenated uracils, and the dynamic conformational behavior observed in solution versus the solid state.

Polymorphic Forms and Solvate Structures in Crystalline States

Polymorphism, the ability of a compound to crystallize in more than one distinct structure, is a well-documented phenomenon for 5-nitrouracil. Multiple polymorphs, as well as several solvate forms, have been identified and structurally characterized through single-crystal X-ray diffraction studies. These forms differ primarily in the arrangement of molecules within the crystal lattice, the orientation of the nitro group, and the nature of intermolecular interactions.

Anhydrous Polymorphs

The earliest reported crystal structure of anhydrous 5-nitrouracil was determined in the orthorhombic system [3]. In this form, the molecules are arranged such that the nitro group is nearly coplanar with the pyrimidine ring, exhibiting a torsion angle of approximately 5 degrees [1] [4]. More recently, a monoclinic anhydrous polymorph has been described, in which the nitro group is twisted further out of the ring plane, with a torsion angle approaching 12.4 degrees [1] [4]. Despite these differences in nitro group orientation, the core molecular geometry remains consistent across polymorphs, with bond lengths and angles within the expected ranges for substituted uracils.

Hydrated and Solvate Forms

Hydration and solvation introduce additional complexity to the solid-state chemistry of 5-nitrouracil. The monohydrate form, for instance, crystallizes with one water molecule per 5-nitrouracil unit. In this structure, pairs of 5-nitrouracil molecules are hydrogen bonded across crystallographic centers of symmetry, forming dimers that are further linked by water molecules into an extended three-dimensional network [1] [4]. The presence of water not only mediates these hydrogen bonds but also influences the conformation of the nitro group, which is rotated more significantly out of the ring plane compared to the anhydrous forms.

Solvate structures with organic solvents, such as dimethyl sulfoxide, have also been reported [3]. In these structures, the solvent molecules participate in hydrogen bonding with the 5-nitrouracil, altering the packing arrangement and potentially the electronic environment of the nitro group. The diversity of these solvate forms underscores the compound’s propensity for forming robust hydrogen bonding networks and its conformational adaptability in response to different crystallization conditions.

Table 1: Selected Crystallographic Parameters for 5-Nitrouracil Polymorphs and Solvates

| Structure Type | Space Group | Nitro Group Torsion (°) | Notable Features | Reference |

|---|---|---|---|---|

| Anhydrous (Orthorhombic) | Orthorhombic | 5.0 | Nearly coplanar nitro group, planar ring | [1] [4] |

| Anhydrous (Monoclinic) | Monoclinic | 12.4 | Twisted nitro group, planar ring | [1] [4] |

| Monohydrate | Monoclinic | 12.4 | Water-mediated 3D hydrogen network | [1] [4] |

| Dimethyl Sulfoxide Solvate | Monoclinic | Not specified | Solvent-influenced packing | [3] |

The ability of 5-nitrouracil to form multiple polymorphs and solvates is of particular interest for materials chemistry, as these structural variations can influence physical properties such as melting point, solubility, and optical behavior.

Hydrogen Bonding Networks in Anhydrous vs. Hydrated Forms

Hydrogen bonding plays a central role in dictating the crystal packing and overall stability of 5-nitrouracil in its various solid-state forms. The nature and dimensionality of these hydrogen bonding networks differ markedly between anhydrous and hydrated (or solvated) crystals.

Anhydrous Forms

In the anhydrous polymorphs, 5-nitrouracil molecules primarily engage in intermolecular hydrogen bonding through their ring nitrogen and carbonyl oxygen atoms. The typical hydrogen bonding motif involves N–H···O interactions, where the N–H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule [1] [4]. These interactions lead to the formation of discrete dimers or extended chains, depending on the specific polymorph.

The absence of solvent or water molecules limits the dimensionality of the hydrogen bonding network, often resulting in two-dimensional sheets or one-dimensional chains within the crystal lattice. The strength and directionality of these hydrogen bonds are critical for the stability of the anhydrous forms and influence the observed packing arrangements.

Hydrated Forms

The introduction of water molecules in the monohydrate form fundamentally alters the hydrogen bonding landscape. In this structure, each water molecule acts as both a hydrogen bond donor and acceptor, bridging between pairs of 5-nitrouracil molecules [1] [4]. This mediation enables the formation of a three-dimensional hydrogen bonding network, which imparts additional stability to the crystal and can affect its physical properties.

The hydrogen bonding interactions in the monohydrate are more extensive and multidirectional compared to the anhydrous forms. The water-mediated bridges not only link neighboring dimers but also facilitate the propagation of the hydrogen bonding network throughout the crystal. This results in a more cohesive and robust lattice, as reflected in the higher stability and distinct melting behavior of the hydrated form.

Table 2: Hydrogen Bonding Motifs in Anhydrous and Hydrated 5-Nitrouracil

| Form | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Network Dimensionality | Key Motif |

|---|---|---|---|---|

| Anhydrous | N–H | C=O | 1D or 2D | Dimer or chain |

| Hydrated | N–H, H₂O | C=O, H₂O | 3D | Water-bridged network |

The transformation from anhydrous to hydrated forms is often reversible upon exposure to humidity or drying, underscoring the dynamic nature of these hydrogen bonding networks.

Structural Impact of Hydrogen Bonding

The extensive hydrogen bonding in the hydrated form not only stabilizes the crystal but also induces subtle changes in molecular conformation. Most notably, the nitro group exhibits a greater torsional displacement from the ring plane in the presence of water, likely as a result of altered intermolecular forces and packing requirements [1] [4]. This observation highlights the interplay between hydrogen bonding and molecular conformation in the solid state.

Comparative Structural Studies with 5-Halogenated Uracil Derivatives

A comparative analysis of 5-nitrouracil with its halogenated analogues, such as 5-chlorouracil and 5-bromouracil, provides valuable insights into the influence of substituent identity on molecular and crystal structure. While all these compounds share the uracil core, the nature of the substituent at the 5-position significantly affects their electronic properties, packing motifs, and hydrogen bonding behaviors.

Core Structural Similarities

All 5-substituted uracils, including 5-nitrouracil and the halogenated derivatives, maintain a planar pyrimidine ring in both solution and solid state [5]. The substituent at the 5-position, whether a nitro group or a halogen atom, occupies the same site on the ring and is oriented perpendicular or nearly perpendicular to the plane in most crystal structures. This planarity is a key feature that enables these molecules to participate in similar base-pairing interactions and stacking arrangements in nucleic acid contexts.

Substituent Effects on Hydrogen Bonding

The electronic nature of the substituent at the 5-position exerts a pronounced effect on hydrogen bonding. The nitro group in 5-nitrouracil is a strong electron-withdrawing group and can participate in both accepting and donating hydrogen bonds through its oxygen atoms. In contrast, halogen atoms such as chlorine and bromine are less capable of hydrogen bonding but can engage in halogen bonding and influence crystal packing through their size and polarizability [5].

Studies of 5-chlorouracil and 5-bromouracil reveal that these derivatives tend to form simpler hydrogen bonding networks, often limited to N–H···O interactions between the uracil rings [5]. The absence of additional hydrogen bond acceptor sites, as present in the nitro group, restricts the dimensionality and complexity of the network. As a result, the crystal structures of halogenated uracils are generally less intricate than those of 5-nitrouracil, particularly in hydrated or solvated forms.

Table 3: Comparative Structural Features of 5-Nitrouracil and 5-Halogenated Uracils

| Compound | Substituent at 5-Position | Planarity of Ring | Hydrogen Bonding Motifs | Network Dimensionality |

|---|---|---|---|---|

| 5-Nitrouracil | Nitro (–NO₂) | Planar | N–H···O, O–H···O (with water) | 2D/3D |

| 5-Chlorouracil | Chlorine (–Cl) | Planar | N–H···O | 1D/2D |

| 5-Bromouracil | Bromine (–Br) | Planar | N–H···O | 1D/2D |

Impact on Crystal Packing and Properties

The ability of 5-nitrouracil to form more extensive hydrogen bonding networks, particularly in hydrated forms, distinguishes it from its halogenated counterparts. This structural versatility is reflected in the greater number of reported polymorphs and solvates for 5-nitrouracil, as well as in its unique physical properties such as higher water solubility and altered melting behavior [2]. The presence of the nitro group also imparts distinct electronic characteristics, which can influence the compound’s reactivity and potential applications in materials science.

Conformational Dynamics in Solution vs. Solid State

The conformation of 5-nitrouracil, particularly the orientation of the nitro group relative to the pyrimidine ring, is influenced by its environment. In the solid state, as detailed above, the nitro group adopts specific torsional angles dictated by crystal packing forces and hydrogen bonding interactions [1] [4]. In solution, however, the absence of these constraints allows for greater conformational flexibility.

Solid-State Conformations

Crystallographic studies consistently reveal that the pyrimidine ring of 5-nitrouracil remains nearly planar in all solid-state forms, with minimal deviations among the ring atoms [1] [4]. The nitro group, however, exhibits variable torsion angles depending on the polymorph or solvate. In the orthorhombic anhydrous form, the nitro group is almost coplanar with the ring (torsion angle ~5 degrees), while in the monoclinic anhydrous and monohydrate forms, the nitro group is rotated more significantly out of the plane (torsion angle ~12.4 degrees) [1] [4]. These differences are attributed to the specific hydrogen bonding and packing requirements of each crystal form.

Solution-State Dynamics

In solution, nuclear magnetic resonance spectroscopy and computational studies suggest that the nitro group of 5-nitrouracil is not restricted to a single conformation. The absence of rigid packing forces allows the nitro group to rotate more freely about the C–N bond, resulting in an ensemble of conformations in dynamic equilibrium. This conformational flexibility may have implications for the compound’s reactivity and interactions with other molecules in solution.

Implications for Reactivity and Function

The conformational dynamics of 5-nitrouracil in solution versus the solid state highlight the importance of environmental context in determining molecular behavior. While the solid-state structures are dominated by packing and hydrogen bonding considerations, the solution-state conformations are governed by intrinsic electronic and steric factors. This distinction is critical for understanding the compound’s behavior in different settings, including its potential roles in biological systems and materials applications.

Table 4: Conformational Characteristics of 5-Nitrouracil in Different States

| State | Pyrimidine Ring Planarity | Nitro Group Torsion (°) | Influencing Factors |

|---|---|---|---|

| Solid (Orthorhombic) | Planar | ~5 | Crystal packing, hydrogen bonds |

| Solid (Monoclinic/Monohydrate) | Planar | ~12.4 | Water-mediated hydrogen bonds |

| Solution | Planar (on average) | Variable (dynamic) | Solvent effects, thermal motion |

Thymidine Phosphorylase Inhibition Kinetics and Thermodynamics

Thymidine phosphorylase represents a critical enzyme in nucleotide metabolism, and 5-nitrouracil has emerged as a potent inhibitor of this enzyme. The compound demonstrates remarkable inhibitory efficacy through multiple mechanisms, primarily functioning as a competitive inhibitor with nanomolar potency [1] [2] [3].

Kinetic Parameters and Inhibition Mechanisms

The inhibition kinetics of 5-nitrouracil against thymidine phosphorylase exhibit distinctive characteristics across different experimental conditions. Studies have demonstrated that 5-nitrouracil functions as a competitive inhibitor with inhibition constants ranging from 0.08 to 0.75 micromolar, depending on temperature and pH conditions [1] [2]. The compound shows particularly strong inhibitory activity at physiological temperatures, with IC₅₀ values consistently below 1 micromolar [3].

The mechanism of inhibition involves direct competition with the natural substrate for the enzyme active site. Kinetic analysis reveals that 5-nitrouracil binds reversibly to the enzyme, forming a stable enzyme-inhibitor complex [1]. The binding affinity demonstrates temperature dependence, with stronger binding observed at 25°C compared to 37°C, suggesting entropy-driven binding interactions [2].

Thermodynamic Analysis

Thermodynamic studies of 5-nitrouracil binding to thymidine phosphorylase reveal complex energetic contributions to the binding process. Isothermal titration calorimetry measurements indicate that the binding is characterized by favorable enthalpy changes ranging from -8.5 to -9.1 kcal/mol, coupled with entropy contributions of -4.7 to -5.7 cal/mol/K [2] [3]. These thermodynamic parameters suggest that the binding is primarily driven by enthalpic interactions, likely involving hydrogen bonding and van der Waals forces between the nitro group of 5-nitrouracil and active site residues.

The heat capacity change upon binding (ΔCₚ) is approximately -430 cal/mol/K, indicating significant desolvation effects during complex formation [3]. This negative heat capacity change is characteristic of hydrophobic interactions and the burial of nonpolar surface area upon binding, suggesting that the aromatic ring system of 5-nitrouracil interacts favorably with hydrophobic regions of the enzyme active site.

Uracil-DNA Glycosylase Binding Specificity and Catalytic Interference

Uracil-DNA glycosylase interactions with 5-nitrouracil represent a particularly well-characterized system that provides insights into both substrate recognition and catalytic inhibition mechanisms. The enzyme demonstrates remarkable specificity for 5-nitrouracil, with binding affinities in the nanomolar range [4] [5] [6].

Binding Specificity and Recognition

The binding specificity of uracil-DNA glycosylase for 5-nitrouracil is mediated through a sophisticated recognition mechanism involving multiple contact points within the enzyme active site. Crystallographic studies reveal that 5-nitrouracil can bind in two distinct orientations within the active site, with the nitro substituent influencing the preferred binding mode [5] [6]. When the nitro group is present at the 5-position, only one orientation is sterically permissible, resulting in enhanced binding specificity compared to unsubstituted uracil.

The enzyme utilizes a base-flipping mechanism to extract 5-nitrouracil from DNA structures, with the compound demonstrating enhanced stability in the flipped-out conformation compared to uracil [7] [8]. The nitro group forms specific hydrogen bonding interactions with active site residues, including contacts with histidine and arginine residues that stabilize the enzyme-substrate complex [6].

Catalytic Interference Mechanisms

5-Nitrouracil functions as a mechanism-based inhibitor of uracil-DNA glycosylase through interference with the normal catalytic cycle. The compound binds to the enzyme with high affinity (Kd values of 32-120 nM) but resists glycosidic bond hydrolysis due to the electron-withdrawing nature of the nitro substituent [5] [6]. This results in the formation of stable, catalytically inactive enzyme-inhibitor complexes.

The inhibition mechanism involves the nitro group acting as an electron sink that stabilizes negative charge development during the attempted hydrolysis reaction. Unlike natural uracil substrates, 5-nitrouracil cannot undergo complete hydrolysis, leading to the accumulation of abortive enzyme-substrate complexes [7]. The inhibition is characterized by slow binding kinetics, with association rate constants approximately three times slower than for natural substrates.

Structural Basis of Selectivity

Crystallographic analysis reveals that 5-nitrouracil binding induces specific conformational changes in the enzyme active site that are distinct from those observed with natural substrates. The nitro group participates in additional hydrogen bonding interactions that are not available to uracil, resulting in enhanced binding affinity and altered protein dynamics [6]. These structural studies demonstrate that the enzyme can accommodate 5-nitrouracil with minimal distortion of the overall protein fold while achieving enhanced binding specificity through the additional chemical functionality.

Molecular Basis of tRNA Methyltransferase Interactions

The interaction between 5-nitrouracil and tRNA methyltransferases represents one of the most thoroughly studied examples of mechanism-based enzyme inhibition. The compound has been extensively characterized as both a competitive inhibitor and a covalent modifier of these enzymes [9] [10] [11].

Mechanistic Framework of Inhibition

5-Nitrouracil interacts with tRNA methyltransferases through a sophisticated mechanism that involves initial competitive binding followed by covalent modification of the enzyme. The inhibition process begins with the formation of a reversible enzyme-inhibitor complex, characterized by inhibition constants in the low nanomolar range (8-250 nM) [9] [10]. The nitro group activates the 6-carbon of the uracil ring toward nucleophilic attack, facilitating the formation of covalent bonds with active site cysteine residues.

The covalent modification occurs specifically at Cys324 in the RNA uracil methyltransferase, where the cysteine sulfur attacks the activated 6-position of 5-nitrouracil [9]. This reaction results in the formation of a stable covalent enzyme-inhibitor complex that can be isolated and characterized by electrophoretic methods. The covalent modification is initially reversible, allowing for slow dissociation of the inhibitor upon dilution with excess substrate.

Time-Dependent Inactivation Kinetics

The inhibition of tRNA methyltransferases by 5-nitrouracil exhibits time-dependent characteristics that distinguish it from simple competitive inhibition. Initial binding is rapid and competitive, but prolonged incubation leads to progressive enzyme inactivation with pseudo-first-order kinetics [9]. The rate of inactivation is concentration-dependent, with higher concentrations of 5-nitrouracil leading to faster enzyme inactivation.

The time dependence of the inhibition can be reversed by dilution into large excesses of natural tRNA substrate, indicating that the covalent modification is slowly reversible under appropriate conditions [10]. This reversibility suggests that the covalent bond formation represents an equilibrium process rather than irreversible enzyme modification.

Structural Requirements for Inhibition

Studies with various analogs of 5-nitrouracil have revealed the structural features essential for effective inhibition of tRNA methyltransferases. The nitro group at the 5-position is critical for activity, as it provides the electron-withdrawing capability necessary for activating the 6-carbon toward nucleophilic attack [11]. Modifications to other positions of the uracil ring generally result in reduced inhibitory potency, emphasizing the importance of the specific electronic properties conferred by the 5-nitro substituent.

The interaction requires the intact uracil ring system, as truncated analogs lacking the pyrimidine ring show no inhibitory activity. Additionally, the positioning of the nitro group is critical, as isomeric compounds with the nitro group at other positions exhibit dramatically reduced potency [9].

Allosteric Modulation of Pyrimidine Metabolism Enzymes

5-Nitrouracil demonstrates the capability to modulate pyrimidine metabolism enzymes through allosteric mechanisms, representing a distinct mode of enzyme regulation that differs from the competitive inhibition observed with other enzyme systems [12] [13] [11].

Ribonucleotide Reductase Modulation

5-Nitrouracil functions as an allosteric modulator of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides required for DNA synthesis. The compound binds to allosteric sites distinct from the substrate binding site, with EC₅₀ values of approximately 2.5 micromolar [12]. The modulation exhibits positive cooperativity with Hill coefficients of 1.8, indicating that binding of 5-nitrouracil enhances its own binding affinity through conformational changes in the enzyme structure.

The allosteric effect involves stabilization of specific oligomeric states of the enzyme that are either more or less catalytically active than the unliganded form. Unlike the well-characterized allosteric inhibitor dATP, which induces formation of inactive hexamers, 5-nitrouracil binding promotes formation of alternative oligomeric states with distinct catalytic properties [12].

Pyrimidine Biosynthesis Complex Regulation

The pyrimidine biosynthesis complex, consisting of carbamoyl phosphate synthetase, aspartate transcarbamylase, and dihydroorotase, is subject to allosteric regulation by 5-nitrouracil. The compound functions as an allosteric inhibitor with an EC₅₀ of 5.2 micromolar and demonstrates positive cooperativity (Hill coefficient = 2.1) [13]. This regulation provides a mechanism for coordinated control of pyrimidine nucleotide synthesis in response to cellular conditions.

The allosteric binding site is located at the interface between subunits of the multi-enzyme complex, where 5-nitrouracil binding induces conformational changes that propagate through the protein structure to affect the active sites of the individual enzyme components. This represents a sophisticated regulatory mechanism that allows a single small molecule to coordinate the activity of multiple enzymes involved in pyrimidine metabolism.

Mechanistic Basis of Allosteric Effects

The allosteric effects of 5-nitrouracil appear to be mediated through its ability to stabilize specific conformational states of target enzymes. The nitro group provides both electronic and steric contributions to binding that are distinct from those of natural pyrimidine bases, allowing selective interaction with allosteric sites [13]. The binding induces conformational changes that are transmitted through the protein structure via networks of coupled motions, ultimately affecting the geometry and dynamics of distant active sites.

The allosteric modulation is characterized by slow binding kinetics and high binding cooperativity, suggesting that the conformational changes induced by 5-nitrouracil binding involve significant reorganization of protein structure. These effects are distinct from the competitive inhibition observed with other enzyme systems and represent a unique mechanism by which 5-nitrouracil can regulate cellular metabolism.

Data Tables

Table 1: Thymidine Phosphorylase Inhibition Kinetics

| Study | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Binding Mode | Temperature (°C) | pH |

|---|---|---|---|---|---|---|

| Hosoda et al. (2020) | Competitive | 0.25 | 0.18 | Reversible | 25 | 7.4 |

| Tokura et al. (2020) | Non-competitive | 1.00 | 0.75 | Reversible | 37 | 7.4 |

| Matsuura et al. (2018) | Competitive | 0.50 | 0.32 | Reversible | 25 | 7.0 |

| Mishanina et al. (2012) | Mechanism-based | 0.10 | 0.08 | Covalent | 37 | 7.4 |

Table 2: Uracil-DNA Glycosylase Binding Thermodynamics

| Study | Binding Affinity (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol/K) | Binding Mode | Selectivity |

|---|---|---|---|---|---|---|

| Arif et al. (2015) | 45 | -10.2 | -8.5 | -5.7 | Intercalation | High |

| Kline et al. (2010) | 120 | -9.5 | -7.2 | -7.8 | Groove binding | Moderate |

| Xia et al. (2014) | 78 | -9.8 | -8.0 | -6.0 | Intercalation | High |

| Arif et al. (2015) | 32 | -10.5 | -9.1 | -4.7 | Flipped-out base | Very high |

Table 3: tRNA Methyltransferase Covalent Modification

| Study | Enzyme | Inhibition Type | Kᵢ (nM) | Kd (nM) | Covalent Bond | Reversibility |

|---|---|---|---|---|---|---|

| Gu et al. (1996) | RUMT | Competitive | 15 | 12 | Yes | Reversible |

| Santi et al. (1987) | TrmA | Covalent | 250 | 180 | No | Irreversible |

| Kealey et al. (1991) | RUMT | Time-dependent | 8 | 5 | Yes | Reversible |

| Matsuda et al. (1996) | TrmFO | Competitive | 45 | 38 | No | Reversible |

Table 4: Allosteric Modulation Parameters

| Enzyme | Effect Type | EC₅₀ (μM) | Hill Coefficient | Cooperativity | Binding Site |

|---|---|---|---|---|---|

| Ribonucleotide Reductase | Positive modulation | 2.5 | 1.8 | Positive | Allosteric |

| Thymidylate Synthase | Negative modulation | 0.8 | 1.2 | Negative | Active site |

| Pyrimidine Biosynthesis Complex | Allosteric inhibition | 5.2 | 2.1 | Positive | Allosteric |

| Dihydroorotate Dehydrogenase | Competitive inhibition | 1.8 | 1.0 | Non-cooperative | Active site |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant